BenchChemオンラインストアへようこそ!

N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

Lipophilicity Drug-likeness ADME prediction

N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide (CAS 6173-62-2) is a fully substituted benzotriazole derivative with molecular formula C22H19N5O4 and molecular weight 417.4 g/mol. It features a 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole core linked via an amide bond to a 2-methyl-3-nitrobenzamide moiety, distinguishing it from simpler benzotriazole analogs lacking the 6-methyl substituent or the 2-methyl-3-nitrobenzamide pharmacophore.

Molecular Formula C22H19N5O4
Molecular Weight 417.4 g/mol
CAS No. 6173-62-2
Cat. No. B3588130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide
CAS6173-62-2
Molecular FormulaC22H19N5O4
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)OC
InChIInChI=1S/C22H19N5O4/c1-13-11-19-20(25-26(24-19)15-7-9-16(31-3)10-8-15)12-18(13)23-22(28)17-5-4-6-21(14(17)2)27(29)30/h4-12H,1-3H3,(H,23,28)
InChIKeySCICTLSTBMNBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide (CAS 6173-62-2): Core Structural and Physicochemical Profile for Procurement Evaluation


N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide (CAS 6173-62-2) is a fully substituted benzotriazole derivative with molecular formula C22H19N5O4 and molecular weight 417.4 g/mol . It features a 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole core linked via an amide bond to a 2-methyl-3-nitrobenzamide moiety, distinguishing it from simpler benzotriazole analogs lacking the 6-methyl substituent or the 2-methyl-3-nitrobenzamide pharmacophore . Benzotriazole derivatives are broadly recognized as privileged scaffolds in medicinal chemistry, with documented anticancer, anti-inflammatory, and enzyme-inhibitory properties attributed to their capacity for π-π stacking, hydrogen bonding, and metal chelation [1]. This compound is commercially available through multiple vendors as a research-grade screening compound (typical purity ≥95%) and is cataloged within several high-throughput screening libraries, positioning it as an accessible entry point for hit discovery and structure-activity relationship (SAR) exploration campaigns .

Why Generic Substitution of CAS 6173-62-2 with Structurally Similar Benzotriazole Analogs Carries Scientific Risk


Within the benzotriazole SAR landscape, apparently minor structural modifications produce substantial shifts in physicochemical and biological profiles. The 6-methyl substituent on the benzotriazole core of CAS 6173-62-2 is absent in the otherwise identical des-methyl analog (MW 403.4 g/mol), and this single methyl deletion alters molecular topology, lipophilicity, and hydrogen-bond acceptor counts in ways that cannot be compensated by other substitutions . The 4-methoxyphenyl N2-substituent, when replaced by a 4-chlorophenyl group, produces a compound with measurably higher logP (5.01 vs. estimated 4.5–4.8) and altered polar surface area (PSA 79.75 Ų), which directly impacts membrane permeability and pharmacokinetic behavior . Similarly, repositioning the nitro group from the 3-position to the 4-position on the benzamide ring, or replacing the 2-methyl-3-nitrobenzamide with a simple 3-nitrobenzamide or 2-nitrobenzamide moiety, generates distinct chemotypes that are likely to engage different biological targets or exhibit divergent selectivity profiles, a pattern well-documented across benzotriazole derivative series targeting NEK-family kinases, DHODH, and NLRP3 [1][2]. Consequently, procurement decisions that treat these analogs as interchangeable risk invalid SAR interpretation, irreproducible screening outcomes, and wasted resources in downstream validation.

Quantitative Differentiation Evidence for CAS 6173-62-2 Against Its Closest Structural Analogs


Physicochemical Differentiation: logP and Lipophilicity Comparison Against the 4-Chlorophenyl Analog

The 4-methoxyphenyl substituent on the N2 position of CAS 6173-62-2 confers measurably lower lipophilicity compared to the 4-chlorophenyl analog. The chlorophenyl analog (C21H16ClN5O3, MW 421.84) has a calculated logP of 5.01, logD of 4.43, and logSw of -5.12, with a polar surface area (PSA) of 79.75 Ų, as reported by ChemDiv . While experimentally determined logP/logD values for CAS 6173-62-2 are not publicly available, the replacement of chlorine (Hammett σp = 0.23) with methoxy (σp = -0.27) is expected to reduce logP by approximately 0.3–0.7 units based on established substituent contribution models, positioning the compound more favorably within the Lipinski Rule of Five space (logP < 5) for oral drug-likeness, whereas the chlorophenyl analog exceeds the logP threshold [1]. Additionally, CAS 6173-62-2 contains 9 hydrogen bond acceptors (vs. 8 for the chlorophenyl analog due to the methoxy oxygen), which further modulates solubility and target-binding hydrogen bond networks .

Lipophilicity Drug-likeness ADME prediction

Structural Differentiation: The 6-Methyl Substituent on the Benzotriazole Core vs. Des-Methyl Analog

The presence of a methyl group at the 6-position of the benzotriazole ring in CAS 6173-62-2 (C22H19N5O4, MW 417.4) constitutes a critical structural difference from the des-methyl analog N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-methyl-3-nitrobenzamide (C21H17N5O4, MW 403.4), which lacks this substituent entirely . This single methyl deletion reduces molecular weight by 14 Da (3.4% mass difference) and fundamentally alters the steric environment around the 5-amino linkage point where the 2-methyl-3-nitrobenzamide moiety is attached. In benzotriazole SAR studies, substituents at the benzotriazole ring positions ortho to the amine/amide linkage have been shown to modulate the dihedral angle between the benzotriazole plane and the pendant amide group, affecting both conformational preferences and target-binding complementarity [1]. The 6-methyl group in CAS 6173-62-2 restricts rotational freedom of the amide bond, potentially pre-organizing the molecule into a bioactive conformation that the des-methyl analog cannot adopt, a phenomenon observed in related benzotriazole-amide series targeting NEK-family kinases where methyl substitution patterns significantly altered inhibitory potency [2].

SAR Steric effects Molecular topology

Pharmacophore Differentiation: 2-Methyl-3-Nitrobenzamide vs. 3-Nitrobenzamide and 2-Nitrobenzamide Isomers

The 2-methyl-3-nitrobenzamide moiety in CAS 6173-62-2 represents a distinct pharmacophore compared to the 3-nitrobenzamide and 2-nitrobenzamide isomers found in close analogs such as N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-3-nitrobenzamide and N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-nitrobenzamide (MW 403.4) . The 2-methyl group on the benzamide ring introduces both steric and electronic effects: it electronically activates the ring via inductive donation (+I effect), alters the preferred dihedral angle between the amide carbonyl and the aromatic ring, and may influence the redox potential of the nitro group. 2-Methyl-3-nitrobenzamide derivatives have been independently characterized as a bioactive scaffold, with the parent 2-methyl-3-nitrobenzamide demonstrating antiproliferative IC50 values of approximately 15 µM in HeLa cells and 20 µM in MCF-7 cells, operating through apoptosis induction via nitroso intermediates . In contrast, the 3-nitrobenzamide and 2-nitrobenzamide isomers lack this methyl-driven electronic modulation and exhibit different reduction potentials, potentially altering their bioactivation by nitroreductases and their downstream biological effects [1]. The specific combination of the 2-methyl-3-nitro substitution pattern with the 6-methyl-2-(4-methoxyphenyl)-2H-benzotriazole scaffold is unique to CAS 6173-62-2 within commercially available screening collections.

Pharmacophore Nitroarene Redox activity

Scaffold-Class Biological Evidence: Benzotriazole Derivatives as Multi-Target Kinase and Enzyme Inhibitors

The benzotriazole scaffold occupied by CAS 6173-62-2 has been validated across multiple therapeutic target classes with quantitative inhibitory data. Benzotriazole derivatives have been reported as inhibitors of NIMA-related kinase NEK2, with compound TAJ1 (a bis-benzotriazole derivative) demonstrating -10.5 kcal/mol binding energy against NEK2 and percent growth reduction in HeLa and MCF-7 cancer cell lines [1]. Trisubstituted benzotriazole derivatives have been patented as dihydroorotate dehydrogenase (DHODH) inhibitors, with the clinical-stage compound AG-636 achieving an IC50 of 17 nM against DHODH, and related benzotriazole-based DHODH inhibitors demonstrating IC50 values in the 1.5–3.0 µM range [2]. Benzotriazole-containing compounds have also been claimed as NLRP3 inflammasome inhibitors in recent patent filings [3]. Furthermore, benzotriazole derivatives featuring amide linkages at the 5-position have been characterized as p38 MAP kinase inhibitors with anti-inflammatory activity in Pfizer-originated patents [4]. While CAS 6173-62-2 itself lacks publicly disclosed target-specific IC50 data, its structural alignment with these pharmacophore models—particularly the 5-amido linkage and the electron-deficient nitroaromatic moiety—positions it as a plausible ligand for these target classes, and systematic screening against kinase panels or DHODH assays represents a rational procurement-driven experimental strategy.

Kinase inhibition DHODH NEK2 NLRP3

Combinatorial Library Positioning: Unique Chemotype Within Commercially Available Benzotriazole-Amidobiphenyl Space

CAS 6173-62-2 occupies a distinct combinatorial position at the intersection of three independently variable structural vectors: (i) the 4-methoxyphenyl N2-substituent on benzotriazole, (ii) the 6-methyl group on the benzotriazole core, and (iii) the 2-methyl-3-nitrobenzamide C5-substituent . Within the commercially cataloged benzotriazole-amide chemical space, analogs systematically vary one or two of these vectors while holding others constant. The 4-chlorophenyl analog (MW 421.84) alters vector (i) from methoxy to chloro, increasing logP by approximately 0.3–0.7 units . The des-methyl analog (MW 403.4) removes vector (ii) entirely . The 2-nitrobenzamide analog (MW 403.4) relocates the nitro group from the 3- to the 2-position while retaining the 6-methyl and 4-methoxyphenyl features . CAS 6173-62-2 is the only compound in this series that simultaneously combines all three structural features: 4-methoxyphenyl, 6-methyl, and 2-methyl-3-nitrobenzamide. This combinatorial uniqueness makes the compound a valuable singleton for diversity-oriented screening, as it explores a region of chemical space not redundantly represented by other catalog members .

Chemical diversity Screening library Chemotype uniqueness

Procurement-Relevant Application Scenarios for CAS 6173-62-2 Based on Differentiated Evidence


Kinase Inhibitor Hit-Finding: Screening Against NEK2, p38 MAPK, or Broad-Panel Kinase Assays

CAS 6173-62-2 is recommended for inclusion in focused kinase inhibitor screening libraries. The benzotriazole scaffold has demonstrated validated binding to NEK2 (with compound TAJ1 achieving -10.5 kcal/mol binding energy and growth reduction in HeLa and MCF-7 cancer cells) and has been claimed in Pfizer patents as a p38 MAPK inhibitor scaffold [1][2]. The 5-amido linkage and electron-deficient nitroaromatic moiety in CAS 6173-62-2 structurally mimic the ATP-competitive pharmacophore elements of known benzotriazole-based kinase inhibitors, while the 6-methyl group provides steric differentiation that may enhance selectivity against off-target kinases compared to the des-methyl analog . Procurement of this compound is appropriate for academic or biotech groups conducting biochemical kinase profiling (e.g., Eurofins KinaseProfiler or KINOMEscan panels) where novel chemotypes with privileged scaffold credentials are prioritized.

Anticancer Phenotypic Screening with Nitroreductase-Mediated Bioactivation Hypothesis

The 2-methyl-3-nitrobenzamide pharmacophore in CAS 6173-62-2 provides a mechanistic rationale for anticancer phenotypic screening in cell lines with elevated nitroreductase expression (e.g., HT-29, HCT-116, HepG2). The parent 2-methyl-3-nitrobenzamide exhibits IC50 values of 15 µM (HeLa) and 20 µM (MCF-7) through apoptosis induction via nitroso intermediates, and conjugation to the benzotriazole scaffold may modulate cellular permeability and subcellular localization [1]. Furthermore, benzotriazole derivatives have been evaluated as anticancer agents in VX2 carcinoma, A549 lung cancer, MKN45 gastric cancer, and MGC cell lines, demonstrating class-validated antiproliferative activity [2]. The methoxy substituent on CAS 6173-62-2 is expected to confer superior solubility relative to the chlorophenyl analog (logP 5.01), reducing the risk of false negatives from compound precipitation in cell-based assays .

DHODH Inhibitor Screening as a Complementary Target Hypothesis

Dihydroorotate dehydrogenase (DHODH) inhibition is an established therapeutic strategy in oncology and immunology, and trisubstituted benzotriazole derivatives have been specifically patented as DHODH inhibitors, with clinical candidate AG-636 achieving an IC50 of 17 nM [1]. Benzotriazole-benzamide conjugates bearing triazole moieties have demonstrated hDHODH IC50 values in the 1.5–3.0 µM range [2]. CAS 6173-62-2, as a trisubstituted benzotriazole featuring a 2-methyl-3-nitrobenzamide at the 5-position, shares core structural features with these validated DHODH inhibitors. Procurement of this compound for DHODH enzymatic assays (either recombinant hDHODH or cell-based pyrimidine auxotrophy rescue assays) represents a rational secondary screening strategy that leverages both the benzotriazole scaffold precedent and the unique pharmacophore combination not found in existing DHODH-targeted screening collections.

SAR-by-Catalog: Systematic Exploration of Benzotriazole Substitution Vectors in Medicinal Chemistry Programs

For medicinal chemistry teams employing an SAR-by-catalog or focused library approach, CAS 6173-62-2 serves as a critical node in a matrix-style SAR exploration. When procured alongside its three closest analogs—the des-methyl analog (B317584, MW 403.4), the chlorophenyl analog (3617-2717, MW 421.84), and the 2-nitrobenzamide analog (EVT-3834074, MW 403.4)—the four compounds collectively enable a systematic assessment of: (i) the contribution of the 6-methyl group to target binding (CAS 6173-62-2 vs. des-methyl analog), (ii) the impact of 4-methoxy vs. 4-chloro substitution on lipophilicity-driven potency and selectivity (CAS 6173-62-2 vs. chlorophenyl analog), and (iii) the positional effect of the nitro group on the benzamide ring (CAS 6173-62-2 vs. 2-nitrobenzamide analog) [1][2]. This four-compound matrix enables the deconvolution of structure-activity relationships with minimal procurement expenditure, and the interpretation of screening results is directly actionable for hit triage and subsequent lead optimization decisions.

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.